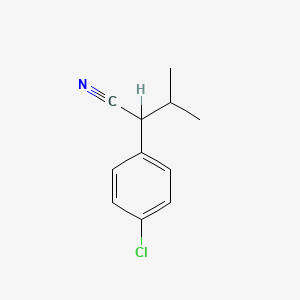

2-(4-Chlorophenyl)-3-methylbutanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chlorophenyl)-3-methylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN/c1-8(2)11(7-13)9-3-5-10(12)6-4-9/h3-6,8,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGSZIRWNWQDOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70874179 | |

| Record name | BENZENEACETONITRILE, 4-CHLORO-.ALPHA.-(1-METHYLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70874179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2012-81-9 | |

| Record name | 4-Chloro-α-(1-methylethyl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2012-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetonitrile, 4-chloro-alpha-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002012819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetonitrile, 4-chloro-.alpha.-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | BENZENEACETONITRILE, 4-CHLORO-.ALPHA.-(1-METHYLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70874179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenyl)-3-methylbutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Chlorophenyl)-3-methylbutanenitrile from 4-Chlorophenylacetonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(4-chlorophenyl)-3-methylbutanenitrile, a key intermediate in the production of pyrethroid insecticides such as fenvalerate. The document details a robust and efficient method for the α-alkylation of 4-chlorophenylacetonitrile using an isopropylating agent. The core of this guide focuses on a well-established phase-transfer catalysis (PTC) protocol, selected for its high yield, selectivity, and scalability in industrial applications. We will explore the underlying chemical principles, provide a detailed, step-by-step experimental protocol, discuss the reaction mechanism, and outline critical safety considerations. This guide is intended for researchers, chemists, and process development professionals in the agrochemical and pharmaceutical industries.

Introduction and Strategic Importance

This compound is a crucial precursor molecule, primarily recognized for its role in the synthesis of fenvalerate, a widely used synthetic pyrethroid insecticide.[1][2] The molecular structure, featuring a quaternary carbon center α- to a nitrile group, is assembled through the formation of a key carbon-carbon bond. The strategic importance of this nitrile lies in its subsequent facile hydrolysis to 2-(4-chlorophenyl)-3-methylbutyric acid, the acid moiety required for esterification to produce the final active insecticide.[3][4]

The synthesis commences with 4-chlorophenylacetonitrile (also known as p-chlorobenzyl cyanide), a readily available starting material.[5] The central transformation is the α-alkylation of this nitrile with an isopropyl group. While various synthetic strategies exist for the α-alkylation of arylacetonitriles, including the use of strong bases like sodium amide or modern transition-metal-catalyzed "borrowing hydrogen" methods, phase-transfer catalysis (PTC) offers a compelling combination of efficiency, operational simplicity, and cost-effectiveness for industrial-scale production.[1][6] PTC facilitates the reaction between water-insoluble organic substrates and water-soluble inorganic reagents by transporting the reactive anion into the organic phase, thereby accelerating the reaction under mild conditions.[7]

This guide will focus on the PTC-mediated alkylation, a method proven to achieve high conversion and selectivity for the desired mono-alkylated product.[8]

The Synthetic Pathway: Phase-Transfer Catalyzed Isopropylation

The chosen synthetic route involves the reaction of 4-chlorophenylacetonitrile with an isopropyl halide in a biphasic system, consisting of an organic phase and a concentrated aqueous solution of a strong base, typically sodium hydroxide. A quaternary ammonium salt, such as tetra-n-butylammonium bromide (TBAB), serves as the phase-transfer catalyst.

Causality of Experimental Choices

-

Substrate (4-Chlorophenylacetonitrile): The methylene protons (α- to the nitrile group) are sufficiently acidic (pKa ≈ 22 in DMSO) to be deprotonated by a strong base. The electron-withdrawing nature of both the nitrile and the phenyl ring stabilizes the resulting carbanion.

-

Alkylating Agent (Isopropyl Bromide/Chloride): Isopropyl bromide is generally preferred over isopropyl chloride due to the lower bond dissociation energy of the C-Br bond, making it a more reactive electrophile.[8] While isopropyl chloride can be used, it may require more forcing conditions or result in longer reaction times.[8]

-

Base (Aqueous Sodium Hydroxide): A concentrated (e.g., 50% w/w) aqueous solution of sodium hydroxide is a cost-effective and readily available strong base. Its use is a hallmark of PTC, avoiding the need for hazardous and moisture-sensitive reagents like sodium amide or organometallic bases.[7]

-

Phase-Transfer Catalyst (Tetra-n-butylammonium Bromide - TBAB): TBAB is a classic and highly effective PTC catalyst. The lipophilic tetra-n-butylammonium cation (Q⁺) is soluble in the organic phase and can pair with the hydroxide anion (OH⁻) from the aqueous phase. This Q⁺OH⁻ pair is then transported into the organic phase to effect deprotonation. Subsequently, the catalyst transports the newly formed nitrile carbanion, facilitating its reaction with the alkyl halide.[4][9]

Reaction Mechanism

The reaction proceeds via a well-established phase-transfer catalysis mechanism, often described by the Starks extraction model. The key steps are as follows:

-

Anion Exchange: The phase-transfer catalyst cation (Q⁺), initially paired with its counter-ion (Br⁻), exchanges it for a hydroxide ion (OH⁻) at the aqueous-organic interface.

-

Extraction into Organic Phase: The lipophilic ion pair [Q⁺][OH⁻] is extracted from the aqueous phase into the bulk organic phase.

-

Deprotonation: In the organic phase, the potent, poorly solvated hydroxide ion deprotonates the 4-chlorophenylacetonitrile at the α-carbon, generating a resonance-stabilized carbanion and a molecule of water.

-

Formation of Reactive Ion Pair: The catalyst cation (Q⁺) now pairs with the nitrile carbanion [Cl-C₆H₄-CH(CN)]⁻ to form a new lipophilic ion pair [Q⁺][⁻CH(CN)-C₆H₄-Cl].

-

Nucleophilic Substitution (Sₙ2): This carbanion-catalyst ion pair reacts with the isopropyl halide via an Sₙ2 mechanism. The carbanion acts as the nucleophile, displacing the halide and forming the desired C-C bond, yielding the product, this compound.

-

Catalyst Regeneration: The catalyst cation (Q⁺) is now paired with the displaced halide ion (X⁻). This [Q⁺][X⁻] ion pair migrates back to the aqueous phase or the interface, ready to restart the catalytic cycle.

This continuous cycle allows a substoichiometric amount of the catalyst to facilitate the conversion of a large amount of starting material.

Reaction Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis and purification.

Safety and Hazard Management

This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

4-Chlorophenylacetonitrile: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Standard PPE (lab coat, safety glasses, nitrile gloves) is mandatory.

-

Isopropyl Bromide (2-Bromopropane): Highly flammable liquid and vapor. May damage fertility or the unborn child. May cause damage to organs through prolonged or repeated exposure. [10][11]Keep away from heat, sparks, and open flames. All equipment should be properly grounded.

-

Sodium Hydroxide (50% solution): Highly corrosive. Causes severe skin burns and eye damage. The addition to the reaction mixture is exothermic and must be controlled.

-

Tetra-n-butylammonium Bromide (TBAB): Harmful if swallowed. Causes skin and serious eye irritation. Suspected of damaging fertility or the unborn child. [4][9][12][13]Avoid creating dust.

Emergency Procedures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

The phase-transfer catalyzed alkylation of 4-chlorophenylacetonitrile with isopropyl bromide represents a highly effective and industrially viable method for the synthesis of this compound. The procedure leverages inexpensive reagents, operates under mild conditions, and provides high yields and selectivity, making it a superior choice over methods requiring cryogenic temperatures or hazardous organometallic bases. By understanding the underlying mechanistic principles and adhering to strict safety protocols, researchers and process chemists can reliably produce this valuable intermediate for the agrochemical sector.

References

- DE Patent 2708131A1. (1977). Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid. Google Patents.

- US Patent 4,056,509. (1977). Preparation of benzyl cyanides. Google Patents.

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Tetrabutylammonium bromide. Retrieved from [Link]

- US Patent 3,755,412. (1973). Alkylation of acetonitriles. Google Patents.

- Hofmann, J., Freier, U., & Wecks, M. (2003). Ultrasound promoted C-alkylation of benzyl cyanide––effect of reactor and ultrasound parameters. Ultrasonics Sonochemistry, 10(4-5), 225-229.

- Makosza, M. (2000). Phase-transfer catalysis. A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403.

- Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.

- Yadav, G. D., & Bisht, P. M. (2004). Phase-transfer catalysis in organic syntheses. CRDEEP Journals.

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1991). Fenvalerate. In Occupational Exposures in Insecticide Application, and Some Pesticides. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 53. Lyon (FR): International Agency for Research on Cancer. Retrieved from [Link]

- Makosza, M., & Serafinowa, B. (1965). Reactions of organic anions. IV. Catalytic alkylation of phenylacetonitrile. Roczniki Chemii, 39, 1401-1406.

-

Möller Chemie. (n.d.). Safety data sheet: Tetrabutylammonium bromide (TBAB). Retrieved from [Link]

-

University of Hertfordshire. (n.d.). Fenvalerate (Ref: OMS 2000). AERU. Retrieved from [Link]

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. chemdmart.com [chemdmart.com]

- 3. US5072037A - Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid - Google Patents [patents.google.com]

- 4. fishersci.com [fishersci.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US3755412A - Alkylation of acetonitriles - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. kscl.co.in [kscl.co.in]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. moellerchemie.com [moellerchemie.com]

Spectroscopic Data of 2-(4-Chlorophenyl)-3-methylbutanenitrile: A Technical Guide

Introduction

This guide is structured to provide not just the data, but also the underlying scientific rationale for the spectral interpretations. Each section will detail the expected spectral characteristics, supported by established principles and comparative data from structurally related moieties.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1: Molecular structure of 2-(4-Chlorophenyl)-3-methylbutanenitrile.

Infrared (IR) Spectroscopy

1.1. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A standard and efficient method for obtaining the IR spectrum of a liquid sample like this compound is through Attenuated Total Reflectance (ATR)-FTIR spectroscopy.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

-

Sample Application: Place a small drop of the neat liquid sample directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

1.2. Predicted IR Spectrum Analysis

The IR spectrum will be dominated by absorptions corresponding to the key functional groups: the nitrile, the aromatic ring, and the alkyl portions of the molecule.

| Predicted Frequency (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | The sp² C-H stretching vibrations of the benzene ring typically appear in this region. |

| ~2970-2870 | Medium-Strong | Aliphatic C-H Stretch | These absorptions arise from the sp³ C-H stretching of the isopropyl and methine groups. The presence of multiple peaks is expected due to symmetric and asymmetric stretching modes. |

| ~2260-2240 | Medium, Sharp | C≡N Stretch | This is a highly characteristic and diagnostic peak for the nitrile functional group. Aliphatic nitriles typically show a sharp absorption in this region.[1][2] Conjugation can slightly lower this frequency, but in this case, the nitrile is attached to an sp³ carbon, so a value in this range is expected. |

| ~1600, ~1490 | Medium-Weak | Aromatic C=C Stretch | These are characteristic skeletal vibrations of the benzene ring. |

| ~1470, ~1370 | Medium | Aliphatic C-H Bend | Bending vibrations of the methyl and methine groups of the isopropyl moiety. The characteristic "isopropyl split" may be observed around 1385-1365 cm⁻¹. |

| ~1100-1000 | Strong | C-Cl Stretch | The stretching vibration of the carbon-chlorine bond in an aryl chloride typically appears in this region. |

| ~830 | Strong | C-H Out-of-Plane Bend | This strong absorption is characteristic of a 1,4-disubstituted (para) benzene ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1. Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically employed to simplify the spectrum and improve the signal-to-noise ratio.

2.2. Predicted ¹H NMR Spectrum Analysis (300 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic proton, the isopropyl methine proton, and the isopropyl methyl protons.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale and Coupling |

| ~7.4-7.2 | d (J ≈ 8.5 Hz) | 2H | Aromatic (H-2, H-6) | These protons are ortho to the chloro-substituted carbon and will appear as a doublet due to coupling with the protons at positions 3 and 5. |

| ~7.2-7.0 | d (J ≈ 8.5 Hz) | 2H | Aromatic (H-3, H-5) | These protons are meta to the chloro-substituted carbon and will also appear as a doublet due to coupling with the protons at positions 2 and 6. The electron-withdrawing nature of the chlorine atom will cause a slight downfield shift of the aromatic protons compared to unsubstituted benzene. |

| ~3.8-3.6 | d (J ≈ 4-5 Hz) | 1H | α-CH | This benzylic proton is coupled to the adjacent isopropyl methine proton, resulting in a doublet. Its chemical shift is influenced by the adjacent aromatic ring and the electron-withdrawing nitrile group. |

| ~2.4-2.2 | m | 1H | Isopropyl CH | This proton will be a multiplet due to coupling with the α-proton and the six methyl protons. A doublet of septets is theoretically expected, but may appear as a complex multiplet. |

| ~1.2-1.0 | d (J ≈ 7 Hz) | 3H | Isopropyl CH₃ | One of the diastereotopic methyl groups of the isopropyl moiety, appearing as a doublet due to coupling with the isopropyl methine proton. |

| ~1.0-0.8 | d (J ≈ 7 Hz) | 3H | Isopropyl CH₃ | The other diastereotopic methyl group, also appearing as a doublet. The chirality at the α-carbon makes the two methyl groups of the isopropyl group chemically non-equivalent. |

2.3. Predicted ¹³C NMR Spectrum Analysis (75 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Predicted δ (ppm) | Assignment | Rationale |

| ~135-133 | Aromatic C-Cl | The quaternary carbon attached to the chlorine atom will be deshielded. |

| ~134-132 | Aromatic C-1 | The quaternary aromatic carbon attached to the aliphatic chain. |

| ~130-128 | Aromatic CH (C-2, C-6) | Aromatic methine carbons ortho to the chloro group. |

| ~129-127 | Aromatic CH (C-3, C-5) | Aromatic methine carbons meta to the chloro group. |

| ~120-118 | C≡N | The carbon of the nitrile group typically appears in this region.[3] |

| ~45-40 | α-CH | The benzylic carbon is deshielded by both the aromatic ring and the nitrile group. |

| ~35-30 | Isopropyl CH | The methine carbon of the isopropyl group. |

| ~22-18 | Isopropyl CH₃ | The two diastereotopic methyl carbons of the isopropyl group are expected to have slightly different chemical shifts. |

Mass Spectrometry (MS)

3.1. Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This will cause ionization and fragmentation of the molecule.

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion abundance versus m/z.

3.2. Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum will provide information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm its structure.

-

Molecular Ion (M⁺): A molecular ion peak is expected at m/z 193, corresponding to the molecular weight of the molecule with the ³⁵Cl isotope. Due to the natural abundance of chlorine isotopes, an M+2 peak of approximately one-third the intensity of the molecular ion peak will be observed at m/z 195, corresponding to the molecule containing the ³⁷Cl isotope.[4] The presence of a nitrogen atom results in an odd nominal molecular weight, consistent with the Nitrogen Rule.[5]

Key Fragmentation Pathways:

Figure 2: Predicted major fragmentation pathways for this compound.

-

Loss of an Isopropyl Radical: A significant fragmentation pathway is the cleavage of the bond between the α-carbon and the isopropyl group, leading to the loss of an isopropyl radical (•CH(CH₃)₂) and the formation of a resonance-stabilized benzylic cation at m/z 150 (for ³⁵Cl).

-

Loss of the Nitrile Group: Cleavage of the C-CN bond can lead to the formation of a cation at m/z 167 (for ³⁵Cl).

-

Benzylic Cleavage: Fragmentation of the aromatic ring itself can occur, although this is generally less favorable. A fragment corresponding to the chlorophenyl group may be observed at m/z 111 (for ³⁵Cl).

-

McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible, other rearrangements involving hydrogen transfer followed by fragmentation may lead to smaller, stable fragments.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The predicted IR, ¹H NMR, ¹³C NMR, and mass spectra are based on established principles of spectroscopy and comparative analysis of related molecular structures. These data and interpretations serve as a valuable resource for the identification, characterization, and quality control of this important chemical intermediate in a research and development setting. It is important to note that while predictive, these analyses provide a strong foundation for interpreting experimentally obtained spectra.

References

-

PubChem. 2,4-Bis(4-chlorophenyl)butanenitrile. [Link]

-

UCLA Chemistry. IR Absorption Table. [Link]

-

ResearchGate. Quantum chemical study on the formation of isopropyl cyanide and its linear isomer in the interstellar medium. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

YouTube. Mass Fragmentation Pattern of Nitriles. [Link]

-

PubMed. Mild and practical method for the alpha-arylation of nitriles with heteroaryl halides. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Angewandte Chemie International Edition. A General Method for the Direct α-Arylation of Nitriles with Aryl Chlorides. [Link]

-

Journal of the Brazilian Chemical Society. The α-substituent effect of alkyl groups in the 13C NMR and IR data of some aliphatic nitriles. [Link]

-

Whitman College. GCMS Section 6.17 - Fragmentation of Nitriles. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

-

Doc Brown's Chemistry. C7H16 mass spectrum of 2,2,3-trimethylbutane fragmentation pattern. [Link]

-

MDPI. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Chemistry LibreTexts. Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

-

Michigan State University Chemistry. Infrared Spectroscopy. [Link]

-

Protheragen. IR Spectrum Prediction. [Link]

-

University of Manitoba. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

Magnetic Resonance in Chemistry. Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. [Link]

-

Medico-legal Update. NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). [Link]

-

PubMed. Fragmentation and Skeletal Rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and Their Noncovalent Complexes With Cobalt Cation and Cyclodextrin Studied by Mass Spectrometry. [Link]

-

JoVE. Video: IR Frequency Region: Alkyne and Nitrile Stretching. [Link]

-

ResearchGate. Prediction of Peptide Fragment Ion Mass Spectra by Data Mining Techniques. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

-

PubMed. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. [Link]

-

ACS Publications. Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. [Link]

-

Morganton Scientific. Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. [Link]

-

MIT Open Access Articles. Predicting Infrared Spectra with Message Passing Neural Networks. [Link]

-

ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...?. [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-(4-Chlorophenyl)-3-methylbutanenitrile

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands out as an indispensable tool for mapping the carbon framework of organic molecules. This guide provides a comprehensive technical overview of the ¹³C NMR analysis of 2-(4-Chlorophenyl)-3-methylbutanenitrile, a compound of interest in medicinal chemistry due to its structural motifs.

This document is designed for researchers, scientists, and drug development professionals, offering in-depth insights into spectral prediction, experimental protocols, and data interpretation. By delving into the causal relationships between molecular structure and spectral output, this guide aims to equip the reader with the expertise to confidently analyze and interpret the ¹³C NMR spectrum of this and structurally related molecules.

Molecular Structure and Predicted ¹³C NMR Spectrum

The structure of this compound comprises a 4-chlorophenyl ring, a nitrile group, and an isopropyl moiety attached to a chiral methine center. This combination of functional groups gives rise to a unique and predictable ¹³C NMR spectrum.

Due to the unavailability of a publicly accessible experimental spectrum, the following analysis is based on a high-quality predicted spectrum, generated using established substituent effects and data from analogous structures.

Molecular Structure:

Caption: Molecular structure of this compound with carbon numbering for NMR assignment.

Predicted ¹³C NMR Chemical Shifts and Interpretation

The predicted chemical shifts for each unique carbon in this compound are summarized in the table below. The interpretation is grounded in the fundamental principles of ¹³C NMR, considering inductive effects, hybridization, and substituent chemical shift (SCS) effects.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Chemical Shift |

| C≡N | ~120 | The sp-hybridized carbon of the nitrile group typically resonates in this region. The electronegativity of the nitrogen atom causes a downfield shift compared to alkynes.[1][2][3] |

| C1 | ~135 | This is a quaternary aromatic carbon directly attached to the electron-withdrawing chloro-substituted ring and the methine carbon. Its chemical shift is significantly downfield. |

| C2, C6 | ~129 | These aromatic carbons are ortho to the substituent group. The electron-withdrawing nature of the entire substituent will deshield these carbons. |

| C3, C5 | ~129 | These aromatic carbons are meta to the substituent group and are also influenced by the chlorine atom. Their chemical shifts are similar to the ortho carbons. |

| C4 | ~134 | This aromatic carbon is directly bonded to the electronegative chlorine atom, causing a significant downfield shift due to the inductive effect.[4][5][6] |

| CHα | ~45 | This methine carbon is bonded to the aromatic ring, the nitrile group, and the isopropyl group, leading to a downfield shift into the typical range for substituted methines. |

| CHβ | ~35 | The methine carbon of the isopropyl group is shielded compared to CHα as it is further from the electron-withdrawing groups. |

| CH₃γ, CH₃γ' | ~20 | These diastereotopic methyl carbons of the isopropyl group are in the aliphatic region and are expected to have slightly different chemical shifts due to the chiral center at Cα. |

Experimental Protocols

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocols are recommended, designed to ensure scientific integrity and reproducibility.

Sample Preparation

A well-prepared sample is critical for acquiring a high-resolution NMR spectrum.

Workflow for Sample Preparation:

Caption: A standardized workflow for the preparation of a 13C NMR sample.

Detailed Steps:

-

Weighing the Sample: Accurately weigh approximately 20-50 mg of high-purity this compound. A higher concentration is generally preferred for ¹³C NMR due to its lower natural abundance and sensitivity compared to ¹H NMR.[7]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds and is a good starting point.[8] The deuterium signal of the solvent is used by the spectrometer for field-frequency locking.

-

Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent. Gentle vortexing or sonication can aid in complete dissolution.

-

Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of a lint-free wipe (e.g., Kimwipe) placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Data Acquisition

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer.

Data Acquisition Workflow:

Caption: Logical flow for acquiring and processing a 13C NMR spectrum.

Recommended Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence with a 30° pulse angle (e.g., zgpg30 on Bruker instruments) is a good starting point. This provides a good signal-to-noise ratio without saturating the signals, which is important for carbons with long relaxation times.[5]

-

Acquisition Time (AQ): 1.0 - 2.0 seconds.

-

Relaxation Delay (D1): 2.0 seconds. This allows for sufficient relaxation of most carbon nuclei between pulses.

-

Number of Scans (NS): 128 or higher, depending on the sample concentration. More scans will improve the signal-to-noise ratio.[5]

-

Spectral Width (SW): 0 to 220 ppm, which covers the typical range for organic molecules.

-

Temperature: 298 K (25 °C).

Data Analysis and Structural Verification

The analysis of the ¹³C NMR spectrum involves assigning each resonance to a specific carbon atom in the molecule. This process is aided by considering the predicted chemical shifts, the number of signals, and potentially, advanced NMR experiments.

Key Analytical Considerations:

-

Number of Signals: For this compound, a total of 8 distinct signals are expected in the ¹³C NMR spectrum, as the two methyl groups of the isopropyl moiety are diastereotopic due to the adjacent chiral center.

-

Quaternary Carbons: The nitrile carbon and the two aromatic carbons C1 and C4 are quaternary and will typically show weaker signals in a standard proton-decoupled ¹³C NMR spectrum. This is due to the lack of a Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.

-

DEPT Experiments: To definitively distinguish between CH, CH₂, and CH₃ groups, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are highly recommended. A DEPT-90 spectrum will only show signals for CH carbons, while a DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent in both DEPT spectra.

Conclusion

The ¹³C NMR analysis of this compound provides a clear and detailed fingerprint of its carbon skeleton. Through a combination of robust experimental protocols and a thorough understanding of chemical shift theory, a complete and unambiguous assignment of the ¹³C NMR spectrum can be achieved. This guide serves as a practical resource for researchers, enabling the confident structural characterization of this and similar molecules, a critical step in the advancement of drug discovery and development programs.

References

-

Breitmaier, E., & Voelter, W. (2009). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. Wiley-VCH. [Link]

-

Kurutz, J. (2020). Optimized Default 13C Parameters. NMR Facility - Chemistry Department. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopy Analysis: Nitriles. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Chemguide. (n.d.). Interpreting C-13 NMR spectra. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

Taylor & Francis Online. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

-

Chemistry LibreTexts. (2021, August 15). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

- 1. Cas 2012-81-9,2-(4-CHLOROPHENYL)-3-METHYLBUTYRONITRILE | lookchem [lookchem.com]

- 2. PhytoBank: 13C NMR Spectrum (PHY0124467) [phytobank.ca]

- 3. m.youtube.com [m.youtube.com]

- 4. 2-(4-CHLOROPHENYL)-3-METHYLBUTYRONITRILE(2012-81-9) 13C NMR spectrum [chemicalbook.com]

- 5. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 6. rsc.org [rsc.org]

- 7. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 8. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

Physical and chemical properties of 2-(4-Chlorophenyl)-3-methylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-(4-Chlorophenyl)-3-methylbutanenitrile, a substituted phenylacetonitrile derivative, is a molecule of significant interest in the landscape of organic synthesis and pharmaceutical development. Its structural motif, featuring a chiral center alpha to both a chlorophenyl ring and a nitrile group, renders it a valuable building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and analytical characterization, offering insights for its application in research and development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂ClN | {: target="_blank"}[1] |

| Molecular Weight | 193.67 g/mol | {: target="_blank"}[1] |

| CAS Number | 2012-81-9 | {: target="_blank"}[1] |

| Appearance | Colorless to light yellow or brown-red transparent oily liquid | {: target="_blank"} |

| Boiling Point | 122 - 126 °C at 667 Pa | {: target="_blank"} |

| 317.7 °C (rough estimate) | {: target="_blank"}[2] | |

| Density | 1.09 g/cm³ | {: target="_blank"} |

| 1.1225 g/cm³ (rough estimate) | {: target="_blank"}[2] | |

| Refractive Index | 1.529 | {: target="_blank"} |

| 1.6100 (estimate) | {: target="_blank"}[2] | |

| Solubility | Insoluble in water; soluble in organic solvents such as benzene. | {: target="_blank"} |

| Flash Point | 99.1 °C | {: target="_blank"} |

| 107.2 °C | {: target="_blank"}[2] | |

| Vapor Pressure | 0.00526 mmHg at 25°C | {: target="_blank"}[2] |

Synthesis of this compound

The primary synthetic route to this compound involves the α-alkylation of 4-chlorophenylacetonitrile. This reaction leverages the acidity of the benzylic proton, which can be abstracted by a suitable base to form a carbanion. The subsequent nucleophilic attack of this carbanion on an isopropyl halide yields the desired product.

Detailed Protocol: α-Alkylation of 4-Chlorophenylacetonitrile

This protocol is a self-validating system, where the progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material and the formation of the product.

Materials:

-

4-Chlorophenylacetonitrile

-

Isopropyl bromide

-

Sodium hydride (60% dispersion in mineral oil) or concentrated sodium hydroxide

-

Anhydrous N,N-Dimethylformamide (DMF) or a phase-transfer catalyst system with toluene

-

Anhydrous diethyl ether or other suitable extraction solvent

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents) under a nitrogen atmosphere. Anhydrous DMF is added to the flask.

-

Carbanion Formation: 4-Chlorophenylacetonitrile (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 30 minutes to ensure complete formation of the carbanion.

-

Alkylation: Isopropyl bromide (1.2 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then stirred at room temperature or gently heated (e.g., to 50-60 °C) to drive the reaction to completion. The progress is monitored by TLC.

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is then partitioned between diethyl ether and water. The aqueous layer is extracted twice more with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.[3]

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the nitrile functional group. This group can undergo a variety of transformations, making the compound a versatile intermediate.

1. Hydrolysis to Carboxylic Acid:

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(4-Chlorophenyl)-3-methylbutanoic acid.[4] This transformation is valuable for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules.

Protocol: Basic Hydrolysis of the Nitrile

Materials:

-

This compound

-

Ethanol

-

Aqueous sodium hydroxide (e.g., 10-20%)

-

Hydrochloric acid (concentrated or dilute)

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

A solution of this compound in ethanol is treated with an excess of aqueous sodium hydroxide.

-

The mixture is heated at reflux until the reaction is complete (monitored by TLC or the disappearance of the oily nitrile layer).

-

The ethanol is removed under reduced pressure, and the aqueous residue is washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is cooled in an ice bath and acidified with hydrochloric acid until a precipitate forms.

-

The precipitate is collected by filtration, washed with cold water, and dried to yield 2-(4-Chlorophenyl)-3-methylbutanoic acid. Alternatively, the product can be extracted with an organic solvent.

2. Reduction to Primary Amine:

The nitrile can be reduced to the corresponding primary amine, 2-(4-Chlorophenyl)-3-methylbutan-1-amine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This amine can serve as a precursor for the synthesis of various pharmaceutical agents.

Protocol: Reduction with LiAlH₄

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Water

-

Aqueous sodium hydroxide

Procedure:

-

A solution of this compound in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere.

-

The reaction mixture is then stirred at room temperature or gently refluxed to ensure complete reduction.

-

The reaction is carefully quenched by the sequential and dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed with diethyl ether.

-

The combined filtrate is dried over a suitable drying agent, and the solvent is removed under reduced pressure to yield the crude 2-(4-Chlorophenyl)-3-methylbutan-1-amine, which can be further purified by distillation or other methods.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected signals are:

-

Aromatic Protons: A set of doublets in the aromatic region (typically δ 7.2-7.5 ppm) corresponding to the four protons on the 4-chlorophenyl ring.

-

Methine Proton (α-carbon): A doublet adjacent to the isopropyl group.

-

Isopropyl Group Protons: A multiplet for the methine proton and two doublets for the diastereotopic methyl groups.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including:

-

Nitrile Carbon: A signal in the characteristic region for nitriles (δ 115-125 ppm).

-

Aromatic Carbons: Signals for the six carbons of the chlorophenyl ring, with the carbon bearing the chlorine atom shifted downfield.

-

Aliphatic Carbons: Signals for the α-carbon, and the methine and methyl carbons of the isopropyl group.

Infrared (IR) Spectroscopy:

The IR spectrum is particularly useful for identifying the nitrile functional group.

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹.

-

C-H Stretches: Bands corresponding to aromatic and aliphatic C-H bonds.

-

C=C Stretches: Aromatic ring vibrations.

-

C-Cl Stretch: A band in the fingerprint region.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (193.67 g/mol ), with a characteristic M+2 peak due to the presence of the ³⁷Cl isotope.

-

Fragmentation: Common fragmentation pathways may include the loss of the isopropyl group, the cyano group, or cleavage of the bond between the phenyl ring and the rest of the molecule.

Safety and Toxicology

Substituted acetonitriles, including this compound, should be handled with care in a well-ventilated laboratory fume hood.[5] Personal protective equipment, including gloves and safety glasses, is essential.[6]

While specific toxicological data for this compound is limited, nitriles as a class can be toxic.[7] Their toxicity is often associated with the in vivo metabolic release of cyanide.[8] Therefore, exposure through inhalation, ingestion, or skin contact should be avoided. In case of accidental exposure, immediate medical attention is advised.

Applications in Drug Development and Organic Synthesis

This compound is a key intermediate in the synthesis of various compounds, particularly in the agrochemical and pharmaceutical industries. It is a precursor for the synthesis of fenvalerate, a pyrethroid insecticide.[3] The versatility of the nitrile group allows for its conversion into other functional groups, making it a valuable building block for creating diverse molecular libraries for drug discovery.

Conclusion

This compound is a valuable chemical intermediate with a rich chemistry. Understanding its physical and chemical properties, along with reliable synthetic and analytical protocols, is crucial for its effective utilization in research and development. This guide provides a foundational understanding to aid scientists and researchers in harnessing the potential of this versatile molecule.

References

-

LookChem. 2-(4-CHLOROPHENYL)-3-METHYLBUTYRONITRILE. [Link]

-

LookChem. Cas 2012-81-9, 2-(4-CHLOROPHENYL)-3-METHYLBUTYRONITRILE. [Link]

-

ChemBK. 2-(4-CHLOROPHENYL)-3-METHYLBUTYRONITRILE. [Link]

- Google Patents. Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid.

-

CDC Stacks. NITRILES. [Link]

-

LookChem. Cas 2012-81-9,2-(4-CHLOROPHENYL)-3-METHYLBUTYRONITRILE. [Link]

-

Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Nitrile. [Link]

-

Free Chemistry Online. Acetonitrile Hazards: How to Ensure Safety Handling the Chemical. [Link]

-

NCBI. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]

-

University of Calgary. Ch20: Reduction of Nitriles using LiAlH4 to amines. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. US3755412A - Alkylation of acetonitriles - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. US5072037A - Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid - Google Patents [patents.google.com]

- 5. Acetonitrile Hazards: How to Ensure Safety Handling the Chemical – Freechemistryonline Blog [freechemistryonline.com]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. The MSDS HyperGlossary: Nitrile [ilpi.com]

- 8. davjalandhar.com [davjalandhar.com]

Reactivity of the nitrile group in 2-(4-Chlorophenyl)-3-methylbutanenitrile

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 2-(4-Chlorophenyl)-3-methylbutanenitrile

Abstract

This technical guide provides a comprehensive examination of the chemical reactivity of the nitrile functional group within the molecule this compound. This compound serves as a critical intermediate in the synthesis of various agrochemicals and pharmaceuticals, most notably the pyrethroid insecticide Fenvalerate.[1][2] Understanding the transformations of its nitrile group is paramount for process optimization, analog synthesis, and novel drug development. We will explore the core reactions—hydrolysis, reduction, and nucleophilic addition by organometallic reagents—through the lens of mechanistic causality, influenced by the molecule's unique electronic and steric landscape. This document is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this versatile synthetic building block.

Molecular Architecture and Its Influence on Reactivity

The reactivity of the nitrile (-C≡N) group in this compound is not dictated by the functional group in isolation. Its behavior is modulated by the adjacent substituents: the α-isopropyl group and the α-(4-chlorophenyl) group.

-

Electronic Effects : The nitrile carbon is inherently electrophilic due to the polarization of the carbon-nitrogen triple bond.[3] This electrophilicity is further enhanced by the inductive electron-withdrawing effect of the chlorine atom on the para position of the phenyl ring. This effect pulls electron density away from the nitrile carbon, making it more susceptible to nucleophilic attack.

-

Steric Hindrance : The bulky isopropyl group (–CH(CH₃)₂) attached to the same α-carbon as the nitrile and phenyl groups creates significant steric congestion. This bulkiness can hinder the approach of nucleophiles, potentially slowing reaction rates compared to less substituted nitriles.[4] The choice of reagents and reaction conditions must therefore account for this steric impediment.

These competing electronic and steric factors create a nuanced reactivity profile that is crucial for synthetic planning.

Key Transformations of the Nitrile Group

The nitrile group is a versatile precursor to several other critical functional groups. We will examine the three most synthetically valuable transformations.

Hydrolysis to Carboxylic Acids and Amides

The conversion of a nitrile to a carboxylic acid is a fundamental transformation that proceeds via an amide intermediate.[5][6][7] This reaction can be catalyzed by either acid or base, though it typically requires harsh conditions such as elevated temperatures and strong acid/base concentrations.[8]

Mechanistic Causality: Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon.[5][9] A weak nucleophile, such as water, can then attack this activated carbon. Following a proton transfer and tautomerization, an amide is formed. This amide is then subsequently hydrolyzed under the same harsh conditions to yield the carboxylic acid and an ammonium salt.[6][9]

Stopping the reaction at the amide stage is notoriously difficult because the conditions required to hydrolyze the nitrile are often more severe than those needed to hydrolyze the resulting amide.[8][10]

Objective: To convert the title nitrile into its corresponding carboxylic acid.

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (10.0 g, 51.6 mmol).

-

Reagent Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water (100 mL). Caution: This addition is highly exothermic and should be performed slowly in an ice bath.

-

Reaction: Heat the mixture to reflux (approx. 110-120 °C) using a heating mantle. Maintain reflux for 8-12 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly over crushed ice (200 g) in a large beaker. A white precipitate of the carboxylic acid should form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

-

Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to yield pure 2-(4-Chlorophenyl)-3-methylbutanoic acid.

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

Reduction to Amines and Aldehydes

The nitrile group can be fully reduced to a primary amine or partially reduced to an aldehyde, depending on the choice of reducing agent.

Mechanistic Causality:

-

Full Reduction (Amines): Strong, unhindered hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are required for complete reduction. The reaction involves two successive nucleophilic additions of a hydride ion (H⁻).[5] The first addition forms an imine anion, which is stabilized as a Lewis acid-base complex.[5][8] This complex readily accepts a second hydride to form a dianion, which upon aqueous work-up, is protonated to the primary amine.[5] Catalytic hydrogenation can also be used, but may produce secondary amine byproducts.[11]

-

Partial Reduction (Aldehydes): To stop the reduction at the aldehyde stage, a less reactive and sterically bulky hydride reagent is essential. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice.[4] Its large size prevents the second hydride addition to the intermediate imine salt.[8] Subsequent acidic work-up hydrolyzes the imine to the corresponding aldehyde.

Objective: To synthesize the primary amine from the title nitrile.

-

Setup: In a flame-dried 500 mL three-neck flask under a nitrogen atmosphere, suspend LiAlH₄ (4.9 g, 129 mmol) in anhydrous diethyl ether (150 mL).

-

Substrate Addition: Dissolve this compound (10.0 g, 51.6 mmol) in anhydrous diethyl ether (50 mL). Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat to reflux for 4 hours.

-

Work-up (Fieser method): Cool the reaction to 0 °C. Quench by the sequential, dropwise addition of water (4.9 mL), 15% aqueous NaOH (4.9 mL), and then water again (14.7 mL). Caution: Exothermic reaction with hydrogen gas evolution.

-

Isolation: Stir the resulting white granular precipitate for 30 minutes, then remove it by filtration. Wash the solid with additional diethyl ether.

-

Purification: Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine, which can be further purified by distillation or chromatography.

Caption: Selective reduction pathways for nitriles.

Addition of Organometallic Reagents to form Ketones

The reaction of nitriles with Grignard or organolithium reagents provides a powerful method for carbon-carbon bond formation, ultimately yielding ketones after hydrolysis.[12][13]

Mechanistic Causality: The carbanionic carbon of the organometallic reagent acts as a potent nucleophile, attacking the electrophilic nitrile carbon.[3][12] This addition forms a stable N-magnesium imine salt (in the case of a Grignard reagent).[14] A crucial aspect of this mechanism is that this salt is unreactive toward a second molecule of the organometallic reagent. The negative charge on the nitrogen prevents a second nucleophilic attack.[15] Therefore, the reaction cleanly stops after a single addition. The ketone is only formed during the subsequent aqueous acidic work-up, which hydrolyzes the intermediate imine.[14][16]

Objective: To react the title nitrile with methylmagnesium bromide to form the corresponding methyl ketone.

-

Setup: In a flame-dried 500 mL three-neck flask under a nitrogen atmosphere, add a solution of this compound (10.0 g, 51.6 mmol) in anhydrous THF (100 mL).

-

Reagent Addition: Cool the solution to 0 °C. Add methylmagnesium bromide (3.0 M in diethyl ether, 20.6 mL, 61.9 mmol) dropwise via a syringe, maintaining the temperature below 10 °C.

-

Reaction: After the addition, allow the mixture to warm to room temperature and stir for 3 hours. Monitor the consumption of the starting material by TLC.

-

Work-up: Cool the reaction to 0 °C and quench it by the slow, careful addition of 1 M aqueous HCl (100 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 75 mL).

-

Isolation & Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. Purify the resulting crude ketone by flash column chromatography or vacuum distillation.

Caption: Mechanism for ketone synthesis from a nitrile.

Summary of Reactivity

The synthetic utility of this compound is summarized below, highlighting the versatility of the nitrile group as a functional handle.

| Transformation | Reagent(s) | Product Functional Group | Key Considerations |

| Full Hydrolysis | H₂SO₄/H₂O, heat | Carboxylic Acid | Harsh conditions required; difficult to stop at amide. |

| Full Reduction | 1. LiAlH₄2. H₂O | Primary Amine | Powerful, non-selective reducing agent. |

| Partial Reduction | 1. DIBAL-H2. H₃O⁺ | Aldehyde | Sterically hindered reagent; low temperature required. |

| Grignard Addition | 1. R'-MgX2. H₃O⁺ | Ketone | Excellent for C-C bond formation; stops at single addition. |

Conclusion

This compound is a valuable synthetic intermediate whose reactivity is centered on its versatile nitrile group. The interplay between the electron-withdrawing nature of the 4-chlorophenyl ring and the steric bulk of the isopropyl group dictates the optimal conditions for its transformation. Through carefully selected reagents and protocols, this nitrile can be efficiently converted into key functional groups, including carboxylic acids, primary amines, aldehydes, and a diverse range of ketones. This controlled reactivity underpins its importance in the synthesis of complex molecules for the agrochemical and pharmaceutical industries, empowering scientists to develop novel compounds with tailored properties.

References

-

Reactivity of Nitriles - Chemistry LibreTexts. (2023). Available at: [Link]

-

Reactions of Nitriles - Chemistry Steps. Available at: [Link]

-

Acidic Hydrolysis of Nitriles - BYJU'S. Available at: [Link]

-

2-(4-CHLOROPHENYL)-3-METHYLBUTYRONITRILE Data - LookChem. Available at: [Link]

-

Aldehydes, Ketones and Carboxylic Acids - NCERT. Available at: [Link]

-

Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine - PMC, NIH. Available at: [Link]

-

Nitrile synthesis - Organic Chemistry Portal. Available at: [Link]

-

Nitrile - Wikipedia. Available at: [Link]

- Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid - Google Patents.

-

Nitriles to Ketones: Grignard Reaction - JoVE. Available at: [Link]

-

Addition of Grignard reagents to nitriles to give ketones - Master Organic Chemistry. Available at: [Link]

-

Amine synthesis by nitrile reduction - Organic Chemistry Portal. Available at: [Link]

-

Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism - YouTube. Available at: [Link]

-

The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. Available at: [Link]

-

RLi or RMgX with Nitriles to Ketones - University of Calgary. Available at: [Link]

-

Hydrolysis of nitriles - Chemguide. Available at: [Link]

-

Fenvalerate - Occupational Exposures in Insecticide Application, and Some Pesticides - IARC Monographs. Available at: [Link]

-

Chemistry of Nitriles - Chemistry LibreTexts. Available at: [Link]

-

The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps. Available at: [Link]

-

Fenvalerate - Wikipedia. Available at: [Link]

-

Nitrile and its reactivity as an electrophile - Reddit. Available at: [Link]

- The preparation method of fenvalerate - Google Patents.

-

Nitriles to Ketones and Aldehydes - Chemistry Steps. Available at: [Link]

-

Hydrolysis of nitriles - Chemistry LibreTexts. Available at: [Link]

-

Nitrile to Amine - Common Conditions - Organic Chemistry Data. Available at: [Link]

-

Biocatalytic hydrolysis of nitriles - ResearchGate. Available at: [Link]

Sources

- 1. Fenvalerate - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Fenvalerate - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ncert.nic.in [ncert.nic.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Nitrile - Wikipedia [en.wikipedia.org]

- 11. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 12. Video: Nitriles to Ketones: Grignard Reaction [jove.com]

- 13. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]

- 16. m.youtube.com [m.youtube.com]

Solubility of 2-(4-Chlorophenyl)-3-methylbutanenitrile in organic solvents

An In-depth Technical Guide to the Solubility of 2-(4-Chlorophenyl)-3-methylbutanenitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in the synthesis of pyrethroid insecticides such as Fenvalerate[1]. Addressed to researchers, scientists, and professionals in drug development and agrochemical synthesis, this document elucidates the physicochemical properties of the target compound, the theoretical principles governing its solubility in organic solvents, and a detailed experimental protocol for its quantitative determination. While specific experimental solubility data for this compound is not extensively available in public literature, this guide establishes a robust framework for its evaluation based on its molecular structure, qualitative solubility information, and data from structurally analogous compounds.

Introduction: Significance of Solubility in Synthesis and Formulation

The solubility of a chemical compound is a critical physical property that dictates its behavior in various chemical processes. For a synthetic intermediate like this compound, understanding its solubility in different organic solvents is paramount for several reasons:

-

Reaction Kinetics and Yield: The choice of solvent can significantly influence reaction rates and equilibrium position. A solvent that effectively dissolves reactants facilitates molecular interactions, leading to higher yields and faster reaction times.

-

Purification and Crystallization: Solubility differences are the cornerstone of purification techniques such as recrystallization. Selecting an appropriate solvent system—one in which the compound is soluble at high temperatures and less soluble at lower temperatures—is crucial for isolating the product in high purity.

-

Process Design and Scale-up: In industrial applications, solvent selection impacts process efficiency, safety, and cost. Knowledge of solubility allows for the optimization of reactor volumes, transfer lines, and downstream processing steps.

-

Formulation of End-Products: As an intermediate for agrochemicals like Fenvalerate, understanding its solubility provides insights into the formulation of the final product, ensuring stability, bioavailability, and effective delivery[2][3].

This guide aims to provide a foundational understanding of the solubility of this compound, enabling researchers to make informed decisions in their experimental and process development endeavors.

Physicochemical Profile of this compound

To understand the solubility of a compound, it is essential to first examine its molecular structure and inherent physical properties.

Molecular Structure:

Caption: Molecular structure of this compound.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂ClN | [1][4] |

| Molecular Weight | 193.67 g/mol | [1][4] |

| Appearance | Colorless to light yellow/brown transparent oily liquid | [1][5] |

| Boiling Point | 122-126 °C at 667 Pa; ~274.9 °C at 760 mmHg | [1] |

| Density | ~1.09 g/cm³ | [1] |

| Water Solubility | Insoluble | [1] |

| Organic Solvent Solubility | Soluble in solvents like benzene | [1] |

| XLogP3 | 3.6 | [6] |

The presence of a polar nitrile group (-C≡N) and a nonpolar chlorophenyl and isopropyl group gives the molecule a mixed polarity. The high XLogP3 value of 3.6 indicates a significant lipophilic (oil-loving) character, which is consistent with its observed insolubility in water and solubility in nonpolar organic solvents like benzene[1][6].

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle states that substances with similar intermolecular forces are likely to be soluble in one another[7]. The key intermolecular forces at play for this compound are:

-

Van der Waals Forces (London Dispersion Forces): These are present in all molecules and are particularly significant for the nonpolar chlorophenyl and isopropyl groups.

-

Dipole-Dipole Interactions: The nitrile group has a strong dipole moment, which allows for dipole-dipole interactions with polar solvent molecules.

Solvent Classification and Expected Solubility:

-

Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): These solvents primarily interact through Van der Waals forces. Due to the significant nonpolar surface area of this compound, it is expected to have high solubility in these solvents. The provided information that it is soluble in benzene aligns with this expectation[1].

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have dipole moments but do not have acidic protons. They can engage in dipole-dipole interactions with the nitrile group of the solute. Good solubility is anticipated in these solvents. For instance, the structurally related compound Fenvalerate shows high solubility in acetone and chloroform (>450 g/L)[8].

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents have acidic protons and can act as hydrogen bond donors. While the nitrogen atom in the nitrile group can act as a weak hydrogen bond acceptor, the lack of hydrogen bond donating ability in the solute and its overall lipophilicity will limit its solubility in highly polar protic solvents. Its insolubility in water is a clear example of this[1]. Moderate solubility may be expected in alcohols like ethanol, where the alkyl chain of the solvent can interact with the nonpolar parts of the solute. Fenvalerate is soluble in ethanol (>25 mg/ml)[9].

Caption: Predicted solubility based on intermolecular interactions.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution at a specific temperature and then quantifying the concentration of the dissolved solute[10][11][12].

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Vials for sample analysis

Workflow for Experimental Solubility Determination:

Caption: Step-by-step workflow for determining solubility.

Detailed Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

To a series of sealed vials, add a precisely measured volume (e.g., 5.0 mL) of the desired organic solvent.

-

Add an excess amount of this compound to each vial. The presence of undissolved solid is necessary to confirm that the solution is saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a period sufficient to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure that the dissolution and precipitation rates are equal[10].

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw an aliquot (e.g., 1.0 mL) of the clear supernatant using a pipette.

-

Immediately pass the aliquot through a syringe filter (chemically compatible with the solvent, e.g., PTFE) into a pre-weighed volumetric flask. This step is critical to remove any suspended microcrystals.

-

-

Quantitative Analysis:

-

Dilute the filtered sample to a known volume with the appropriate solvent. The dilution factor should be chosen to bring the analyte concentration into the linear dynamic range of the analytical method (HPLC or GC).

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted sample using the chosen chromatographic method.

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. The result can be expressed in various units, such as mg/mL, g/100 mL, or mol/L.

-

Conclusion

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.

- Physics-Based Solubility Prediction for Organic Molecules. PMC - PubMed Central.

- Procedure For Determining Solubility of Organic Compounds. Scribd.

- How To Determine Solubility Of Organic Compounds?. YouTube.

- Fenvalerate (Ref: OMS 2000). AERU - University of Hertfordshire.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Unknown Source.

- This compound. ECHEMI.

- 2-((4-Chlorophenyl)methyl)propanedinitrile. PubChem.

- Method for determining solubility of a chemical compound.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.

- 2,4-Bis(4-chlorophenyl)butanenitrile. PubChem.

- Fenvaler

- Fenvaler

- 2-(4-CHLOROPHENYL)-3-METHYLBUTYRONITRILE. ChemBK.

- 2-(4-CHLOROPHENYL)-3-METHYLBUTYRONITRILE CAS#: 2012-81-9. ChemicalBook.

- 2-(4-Chlorophenyl)-3-methylbutyric acid. ChemicalBook.

- Fenvaler

- Fenvalerate - Occupational Exposures in Insecticide Application, and Some Pesticides. Unknown Source.

- Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid.

- (2RS)-2-(4-chlorophenyl)-3-methylbutanoic acid. AERU - University of Hertfordshire.

- 2-4-chlorophenyl-3-methylbutanenitrile. Chemical Bull Pvt. Ltd..

- Cas 2012-81-9,2-(4-CHLOROPHENYL)-3-METHYLBUTYRONITRILE. lookchem.

- Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Organic Syntheses Procedure.

Sources

- 1. chembk.com [chembk.com]

- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 2-(4-CHLOROPHENYL)-3-METHYLBUTYRONITRILE CAS#: 2012-81-9 [amp.chemicalbook.com]

- 5. 2-4-chlorophenyl-3-methylbutanenitrile | 2012-81-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. echemi.com [echemi.com]

- 7. youtube.com [youtube.com]

- 8. Fenvalerate | C25H22ClNO3 | CID 3347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Fenvalerate CAS#: 51630-58-1 [m.chemicalbook.com]

- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]